molecular formula C7H8FN B1329321 4-Fluoro-2-methylaniline CAS No. 452-71-1

4-Fluoro-2-methylaniline

Cat. No. B1329321
CAS RN: 452-71-1
M. Wt: 125.14 g/mol
InChI Key: KMHLGVTVACLEJE-UHFFFAOYSA-N
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Patent
US04146625

Procedure details

A mixture of 125 g of 5-fluoro-2-nitrotoluene, 3.0 g of 5% palladium on carbon, and 200 ml of ethanol was reduced in a Parr hydrogenator under 46 p.s.i. hydrogen pressure. After hydrogen uptake had ceased, the catalyst was removed by filtration, and the ethanolic filtrate was evaporated under reduced pressure to give a colorless liquid. Purification by vacuum distillation yielded 85.7 g of 4-fluoro-2-methylaniline, b.p. 67°-71°/4.2 mm.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([CH3:8])[CH:7]=1.[H][H]>[Pd].C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the ethanolic filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless liquid
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 85.7 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.